Cas no 79996-99-9 (1-Bromo-4-(bromomethyl)naphthalene)

1-Bromo-4-(bromomethyl)naphthalene structure
79996-99-9 structure
Nome del prodotto:1-Bromo-4-(bromomethyl)naphthalene
Numero CAS:79996-99-9
MF:C11H8Br2
MW:299.989221572876
MDL:MFCD07363811
CID:557054
PubChem ID:12749147

1-Bromo-4-(bromomethyl)naphthalene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Bromo-4-(bromomethyl)naphthalene
    • Naphthalene,1-bromo-4-(bromomethyl)-
    • Naphthalene, 1-bromo-4-(bromomethyl)-
    • 1-bromo-4-bromomethyl-naphthalene
    • FHXASJKBBLIBAQ-UHFFFAOYSA-N
    • 1-bromo-4-bromomethyl naphthaline
    • 4-bromo-1-(bromomethyl)naphthalene
    • STL182765
    • AB30817
    • BC269556
    • BC005075
    • ST2403377
    • V7814
    • 1-Bromo-4-(bromomethyl)naphthalene (ACI)
    • 1-(Bromomethyl)-4-bromonaphthalene
    • 1-Bromo-4-bromomethylnaphthalene
    • SCHEMBL1229310
    • SY033074
    • MFCD07363811
    • 79996-99-9
    • AKOS015835602
    • AS-18055
    • C76559
    • A864770
    • DTXSID80508837
    • MDL: MFCD07363811
    • Inchi: 1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
    • Chiave InChI: FHXASJKBBLIBAQ-UHFFFAOYSA-N
    • Sorrisi: BrC1C2C(=CC=CC=2)C(CBr)=CC=1

Proprietà calcolate

  • Massa esatta: 297.89900
  • Massa monoisotopica: 297.89928g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 4.4

Proprietà sperimentali

  • Densità: 1.772±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 102-105 ºC (hexane )
  • Solubilità: Insuluble (1.3E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.49720

1-Bromo-4-(bromomethyl)naphthalene Informazioni sulla sicurezza

1-Bromo-4-(bromomethyl)naphthalene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

1-Bromo-4-(bromomethyl)naphthalene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB272235-10 g
1-Bromo-4-(bromomethyl)naphthalene, 98%; .
79996-99-9 98%
10g
€487.40 2023-04-26
TRC
B680738-100mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9
100mg
$ 64.00 2023-04-18
Alichem
A219000268-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 98%
250mg
$652.80 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JP551-50mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
50mg
58.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JP551-5g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
5g
1059.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JP551-200mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
200mg
75.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JP551-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
250mg
205CNY 2021-05-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD240306-100g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
100g
¥10684.0 2024-04-18
Alichem
A219000268-1g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 98%
1g
$1668.15 2023-09-01
eNovation Chemicals LLC
D747230-5g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
5g
$155 2024-06-07

1-Bromo-4-(bromomethyl)naphthalene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Riferimento
Pd-catalyzed amination for the synthesis of macropolycycles comprising cyclen, cyclam and naphthalene moieties
Averin, A. D.; Shukhaev, A. V.; Vovk, A. I.; Kukhar, V. P.; Denat, F.; et al, Makrogeterotsikly, 2014, 7(2), 174-180

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  rt
1.2 Reagents: Water
Riferimento
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
Enantioselective Approach to Both Enantiomers of Helical Bisquinones
Carreno, M. Carmen; Hernandez-Sanchez, Raquel; Mahugo, Jesus; Urbano, Antonio, Journal of Organic Chemistry, 1999, 64(4), 1387-1390

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 h, reflux
Riferimento
A new 2D Cu-MOF constructed from carboxylate ligands containing C-H···π interactions as a recyclable responsive luminescent sensor for VOCs
Liu, Chengxin; Cui, Jin; Wang, Yufang; Zhang, Mingjie, Dalton Transactions, 2021, 50(12), 4124-4128

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Hexane ;  36 h, reflux
Riferimento
Discovery of a flexible triazolylbutanoic acid as a highly potent uric acid transporter 1 (URAT1) inhibitor
Tian, He; Liu, Wei; Zhou, Zhixing; Shang, Qian; Liu, Yuqiang; et al, Molecules, 2016, 21(11), 1543/1-1543/31

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  24 h, reflux
Riferimento
Photochromism of a radical diffusion-inhibited hexaarylbiimidazole derivative with intense coloration and fast decoloration performance
Fujita, Kana; Hatano, Sayaka; Kato, Daisuke; Abe, Jiro, Organic Letters, 2008, 10(14), 3105-3108

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
Riferimento
An efficient and enantioselective synthesis of suitably protected β-[1-(4-malonyl)naphthyl]-L-alanine and β-[1-(4-malonylmethyl)naphthyl]-L-alanine: novel fluorescent and non-hydrolysable phosphotyrosine mimetics
Chen, Huixiong; Luzy, Jean-Philippe; Gresh, Nohad; Garbay, Christiane, European Journal of Organic Chemistry, 2006, (10), 2329-2335

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  12 h, reflux
Riferimento
Synthesis and Biological Activities Assessment of 4-, 6-, and 9-Phenylphenalenone Derivatives
Song, Xun; Ku, Chuen-Fai; Si, Tong-Xu; Jaiswal, Yogini S.; Williams, Leonard L.; et al, ChemistrySelect, 2022, 7(47),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
Riferimento
Applications of the DIB-BBr3 Protocol in Bromination Reactions
Pan, Liangkun; Lee, Ka-Mei; Chan, Yung-Yin; Ke, Zhihai ; Yeung, Ying-Yeung, Organic Letters, 2023, 25(1), 53-57

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide
Riferimento
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

1-Bromo-4-(bromomethyl)naphthalene Raw materials

1-Bromo-4-(bromomethyl)naphthalene Preparation Products

1-Bromo-4-(bromomethyl)naphthalene Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79996-99-9)1-Bromo-4-(bromomethyl)naphthalene
A864770
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):215.0/434.0